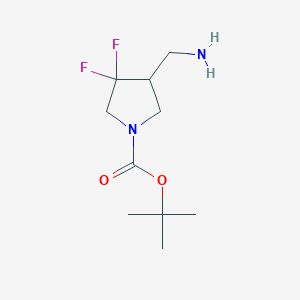

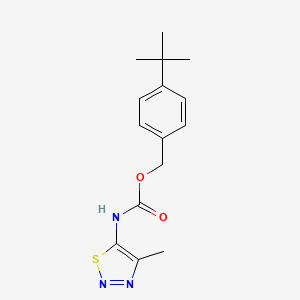

![molecular formula C10H15NOS B2520612 3-氨基-3-[4-(甲硫基)苯基]-1-丙醇 CAS No. 683221-02-5](/img/structure/B2520612.png)

3-氨基-3-[4-(甲硫基)苯基]-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a derivative of amino alcohol, which is a class of organic compounds containing both an amino group and a hydroxyl group. While the specific compound is not directly mentioned in the provided papers, the general class of amino alcohols is represented in the research, indicating the relevance of such compounds in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of amino alcohols, such as the ones described in the papers, typically involves the introduction of an amino group into a suitable precursor molecule. For instance, the synthesis of 1-amino-3-aryloxy-2-propanols, as mentioned in the first paper, involves the introduction of a (3,4-dimethoxyphenethyl)amino group to achieve cardioselective beta-blockade . Although the exact synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is not detailed, similar synthetic strategies could be employed, such as the introduction of an amino group to a precursor with a methylsulfanylphenyl moiety.

Molecular Structure Analysis

The molecular structure of amino alcohols is crucial for their biological activity and interaction with other molecules. The third paper discusses the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, highlighting the importance of the NH3+ moiety and its ability to participate in hydrogen bonding . The molecular structure of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol would likely exhibit similar properties, with the potential for hydrogen bonding playing a significant role in its reactivity and interactions.

Chemical Reactions Analysis

Amino alcohols can participate in various chemical reactions due to their functional groups. The fourth paper describes the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, which involves the reaction of a precursor with formaldehyde and secondary amines . This indicates that 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol could also undergo reactions with aldehydes and amines, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their functional groups and molecular structure. The presence of both an amino and a hydroxyl group allows for the formation of hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point. The polymorphism discussed in the third paper also suggests that the crystal structure and solid-state properties can vary significantly, which could be true for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol as well . These properties are essential for the practical application of the compound in various industries.

科学研究应用

手性合成和对映选择性

3-氨基-3-[4-(甲硫基)苯基]-1-丙醇参与了手性合成和对映选择性过程。酵母还原酶YOL151W表现出高活性和对生成类似化合物3-氯-1-苯基-1-丙醇的(S)-醇形式的对映选择性。这个过程以其高对映过量值和在温度、pH和底物转化方面的最佳条件为特征(Y. Choi et al., 2010)。

热解反应动力学

另一个应用是在研究热解反应中。例如,类似3-苯基硫基-1-丙醇的衍生物已经经历了气相热解,为了了解这类反应的动力学和机制提供了见解。热解过程和形成的产物,如硫代苯酚,被分析以理解反应途径和动力学行为(Hicham H. Dib et al., 2008)。

立体选择性水解

这种化合物还在立体选择性水解过程中发挥作用。利用甲基杆菌Y1-6进行的研究展示了其催化水解反应的能力,底物包含3-氨基-3-苯基-丙酸酯。这个过程对于生产类似S-APA的化合物至关重要,S-APA是制药中的中间体,具有高对映选择性和产率(Yi Li et al., 2013)。

聚合物改性

3-氨基-3-[4-(甲硫基)苯基]-1-丙醇参与了聚合物改性过程。例如,辐射诱导的聚乙烯醇/丙烯酸水凝胶被修改为包括这种化合物衍生物在内的各种胺化合物,以增强它们的膨胀性能和热稳定性。这些改性还增强了水凝胶的抗菌和抗真菌活性,使其适用于医疗应用(H. M. Aly & H. L. A. El-Mohdy, 2015)。

属性

IUPAC Name |

3-amino-3-(4-methylsulfanylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZZLQKWCUGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

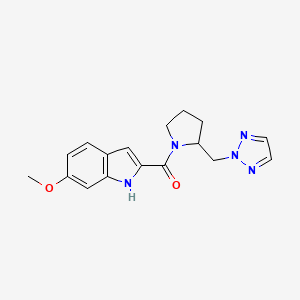

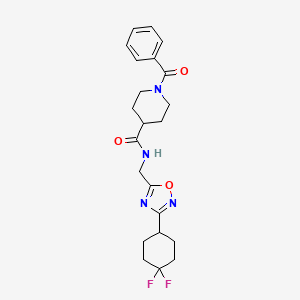

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

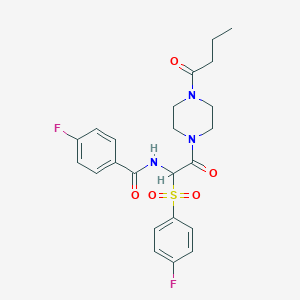

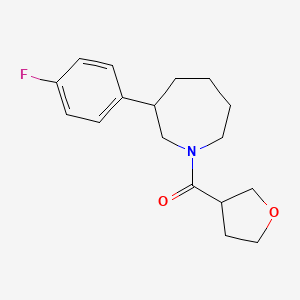

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

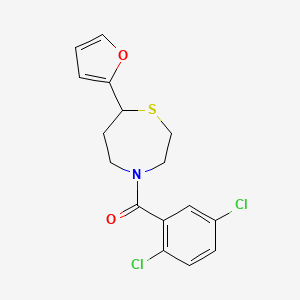

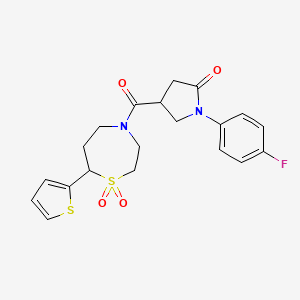

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)